

# (R)-L 888607 CRTH2 receptor binding affinity

**Author:** BenchChem Technical Support Team. **Date:** April 2026

## Compound of Interest

Compound Name: (R)-L 888607

Cat. No.: B8092350

[Get Quote](#)

An In-depth Technical Guide to the CRTH2 Receptor Binding Affinity of **(R)-L 888607**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of **(R)-L 888607**, a potent and selective agonist for the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 prostaglandin receptor. This document details its binding affinity, the associated signaling pathways, and the experimental protocols used for its characterization.

## Introduction to CRTH2

The CRTH2 receptor is a G protein-coupled receptor (GPCR) that plays a pivotal role in the inflammatory processes associated with allergic diseases such as asthma, allergic rhinitis, and atopic dermatitis.[1][2] Its natural ligand is Prostaglandin D2 (PGD2), a major prostanoid released by activated mast cells.[3][4] Upon activation, CRTH2 mediates the migration and activation of key inflammatory cells, including T helper type 2 (Th2) lymphocytes, eosinophils, and basophils.[3] **(R)-L 888607** is a selective synthetic agonist developed as a chemical tool to probe the physiological and pathological functions of the CRTH2 receptor.[5][6]

## Binding Affinity and Selectivity of (R)-L 888607

**(R)-L 888607** exhibits high-affinity binding to the human CRTH2 receptor and displays significant selectivity over other prostanoid receptors. This makes it an invaluable tool for investigating CRTH2-specific pathways.

## Quantitative Binding Data

The binding affinity of **(R)-L 888607** for the human CRTH2 receptor has been determined through radioligand binding assays. The key quantitative metric is the inhibition constant ( $K_i$ ), which indicates the concentration of the ligand required to occupy 50% of the receptors.

Ligand	Receptor	Parameter	Value (nM)	Reference
(R)-L 888607	Human CRTH2	$K_i$	4	[5]
(R)-L 888607	Human CRTH2 (DP2)	$K_i$	0.8	[7]

## Receptor Selectivity Profile

The selectivity of a compound is crucial for its utility as a research tool. **(R)-L 888607** shows a markedly lower affinity for other related prostanoid receptors.

Ligand	Receptor	Parameter	Value (nM)	Reference
(R)-L 888607	Human DP1	$K_i$	211	[5]
(R)-L 888607	FP Receptor	$K_i$	10018	[7]
(R)-L 888607	IP Receptor	$K_i$	14434	[7]
(R)-L 888607	TP Receptor	$K_i$	283	[7]

## Functional Activity

In addition to binding, **(R)-L 888607** demonstrates potent functional activity as an agonist, stimulating the CRTH2 receptor at sub-nanomolar concentrations.

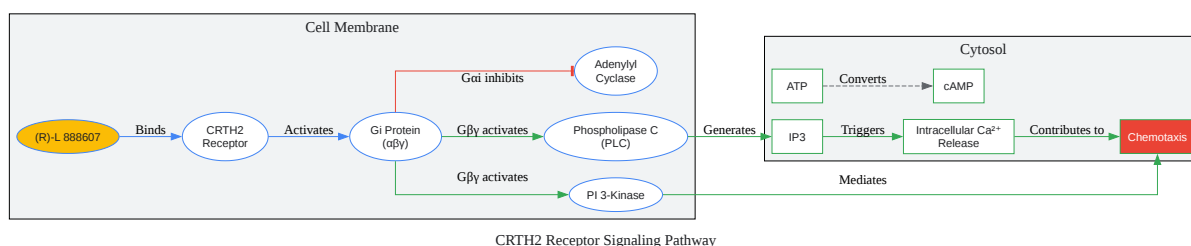
Ligand	Assay	Parameter	Value (nM)	Reference
(R)-L 888607	Agonist Activity	EC50	0.4	[5]

## CRTH2 Receptor Signaling Pathway

The CRTH2 receptor is coupled to the Gi family of G proteins.[2][3] Activation of CRTH2 by an agonist like **(R)-L 888607** initiates a signaling cascade that leads to key cellular responses, including chemotaxis and calcium mobilization.

The primary signaling pathway involves:

- **Agonist Binding:** **(R)-L 888607** binds to the CRTH2 receptor.
- **Gi Protein Activation:** The receptor-ligand complex activates the heterotrimeric Gi protein, causing the dissociation of the G $\alpha$ i and G $\beta$ \gamma subunits.
- **Inhibition of Adenylyl Cyclase:** The activated G $\alpha$ i subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2][3]
- **PLC Activation and Calcium Mobilization:** The G $\beta$ \gamma subunit activates Phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca<sup>2+</sup>).[3]
- **PI3K Pathway:** The signaling cascade also involves the activation of the PI 3-kinase (PI3K) pathway, which is crucial for mediating cellular migration (chemotaxis).[8]



[Click to download full resolution via product page](#)

Caption: CRTH2 receptor signaling cascade upon agonist binding.

## Experimental Protocols: Radioligand Binding Assay

The binding affinity of **(R)-L 888607** to the CRTH2 receptor is typically determined using a competitive radioligand binding assay. This method measures the ability of the unlabeled compound (**(R)-L 888607**) to displace a radiolabeled ligand (e.g., [<sup>3</sup>H]-PGD<sub>2</sub>) from the receptor.

### Materials

- Membrane Preparation: Crude membrane preparations from a cell line stably expressing the human CRTH2 receptor (e.g., HEK293-hCRTH2 cells).[9][10]
- Radioligand: [<sup>3</sup>H]-Prostaglandin D<sub>2</sub> ([<sup>3</sup>H]-PGD<sub>2</sub>).[8][9]
- Unlabeled Ligands: **(R)-L 888607** (competitor) and excess unlabeled PGD<sub>2</sub> (for determining non-specific binding).[9]
- Binding Buffer: e.g., 50 mM HEPES, 10 mM MnCl<sub>2</sub>, 1 mM EDTA, 0.2% BSA, pH 7.0.[10]  
(Note: Buffer composition can vary, e.g., 25 mM HEPES, 1 mM EDTA, 5 mM MgCl<sub>2</sub>, 140 mM

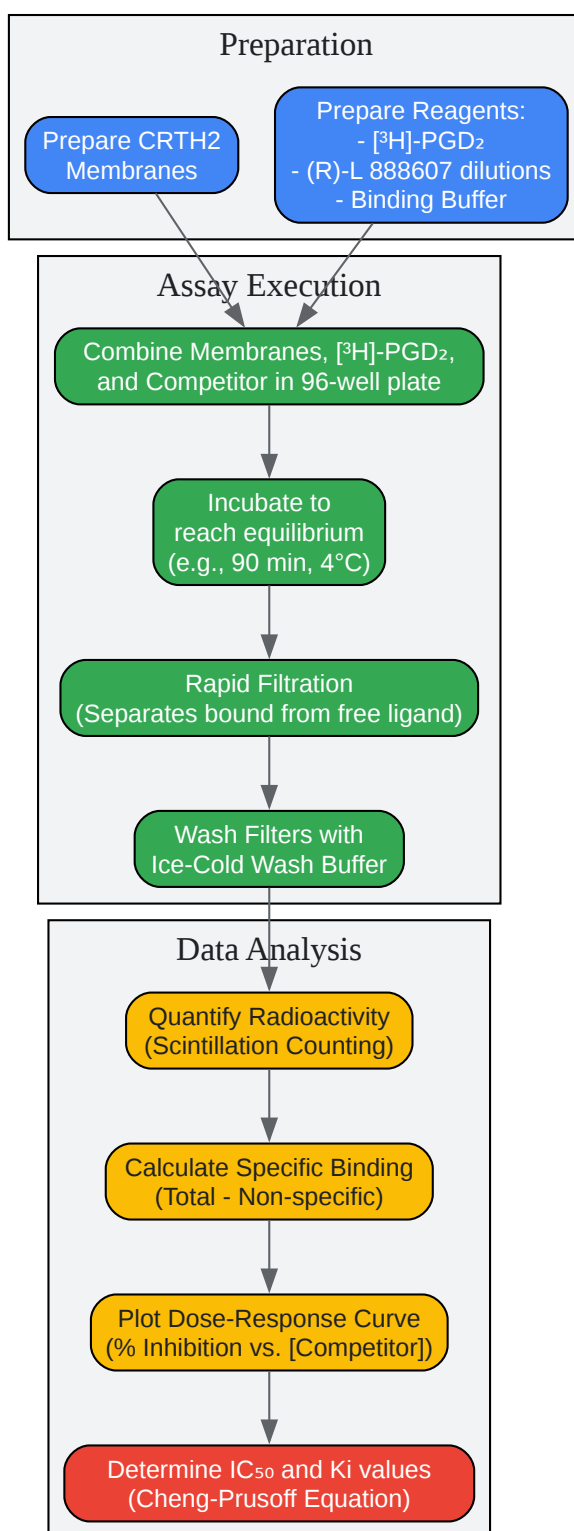
NaCl, 5 mM KCl, pH 7.4[11]).

- Wash Buffer: e.g., 50 mM HEPES, 0.5 M NaCl, pH 7.4.[10]
- Filtration System: 96-well harvest plates (e.g., glass fiber filters) and a cell harvester.
- Scintillation Counter: For measuring radioactivity.

## Methodology

- Reaction Setup: In a 96-well plate, combine the CRTH2 membrane preparation (e.g., 2.5-25  $\mu$ g of protein), a fixed concentration of [<sup>3</sup>H]-PGD2 (typically near its K<sub>d</sub> value, e.g., 3-10 nM), and varying concentrations of the unlabeled competitor, **(R)-L 888607**. [10][11]
- Controls:
  - Total Binding: Wells containing membranes and [<sup>3</sup>H]-PGD2 only.
  - Non-specific Binding: Wells containing membranes, [<sup>3</sup>H]-PGD2, and a saturating concentration of unlabeled PGD2 (e.g., 10  $\mu$ M).[9]
- Incubation: Incubate the plate for 60-90 minutes at 4°C or room temperature to allow the binding reaction to reach equilibrium.[9][11]
- Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
- Washing: Wash the filters multiple times (e.g., 3 times) with ice-cold wash buffer to remove any remaining unbound radioligand.[11]
- Quantification: After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a liquid scintillation counter.
- Data Analysis:
  - Calculate Specific Binding = Total Binding - Non-specific Binding.

- Plot the percentage of specific binding against the logarithm of the competitor concentration ((**R**)-L **888607**).
- Use non-linear regression analysis (e.g., sigmoidal dose-response model) to determine the IC<sub>50</sub> value (the concentration of (**R**)-L **888607** that inhibits 50% of the specific binding of [<sup>3</sup>H]-PGD<sub>2</sub>).
- Convert the IC<sub>50</sub> value to a K<sub>i</sub> value using the Cheng-Prusoff equation:  $K_i = IC_{50} / (1 + [L]/K_d)$ , where [L] is the concentration of the radioligand and K<sub>d</sub> is its dissociation constant for the receptor.



Radioligand Competition Binding Assay Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for a CRTH2 competitive binding assay.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- [1. drugs.com \[drugs.com\]](#)
- [2. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. Targeting the PGD2/CRTH2/DP1 Signaling Pathway in Asthma and Allergic Disease: Current Status and Future Perspectives - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [4. eurekaselect.com \[eurekaselect.com\]](#)
- [5. medchemexpress.com \[medchemexpress.com\]](#)
- [6. medkoo.com \[medkoo.com\]](#)
- [7. adooq.com \[adooq.com\]](#)
- [8. Expression and molecular pharmacology of the mouse CRTH2 receptor - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [9. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [10. merckmillipore.com \[merckmillipore.com\]](#)
- [11. Redirecting \[linkinghub.elsevier.com\]](#)
- To cite this document: BenchChem. [(R)-L 888607 CRTH2 receptor binding affinity]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8092350/docs#r-l-888607-crth2-receptor-binding-affinity\]](https://www.benchchem.com/product/b8092350/docs#r-l-888607-crth2-receptor-binding-affinity)

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)

[Contact our Ph.D. Support Team for a compatibility check](#)